

Comparative Computational Docking Analysis of Cyclobutane-1,3-diamine Ligands in Drug Design

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Compound of Interest

Compound Name: Cyclobutane-1,3-diamine

Cat. No.: B1322089

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A detailed examination of the structural interactions and binding affinities of **cyclobutane-1,3-diamine**-based ligands with distinct biological targets, providing insights for researchers and drug development professionals.

The **cyclobutane-1,3-diamine** scaffold has emerged as a compelling structural motif in medicinal chemistry, offering a unique three-dimensional geometry that can be exploited for the design of potent and selective inhibitors for various biological targets. This guide provides a comparative analysis of computational docking studies performed on **cyclobutane-1,3-diamine** ligands, focusing on their interactions with tubulin and Janus kinases (JAKs). The data presented herein is derived from published scientific literature and aims to offer a clear comparison of their binding modes and associated energies.

Data Presentation: A Tale of Two Targets

The following tables summarize the quantitative data from computational docking studies of **cyclobutane-1,3-diamine** derivatives against two distinct and therapeutically relevant protein targets: tubulin, a key component of the cytoskeleton and a target for anticancer agents, and Janus kinases (JAKs), which are crucial in cytokine signaling pathways and targeted in inflammatory diseases.

Table 1: Docking of 1,3-Disubstituted Cyclobutane Analogs in the Colchicine Binding Site of Tubulin

Compound	Stereochemistry	Docking Score (kcal/mol)	Key Interacting Residues	Reference
cis-analog	1,3-cis	Not explicitly stated	Cys241, Leu255, Ala316, Val318, Lys352	[1][2]
trans-analog	1,3-trans	Not explicitly stated	Cys241, Leu255, Ala316, Val318, Lys352	[1][2]

Note: While specific docking scores were not provided in the primary text, the study confirmed that both cis and trans isomers effectively docked into the colchicine binding site, with the puckered cyclobutane ring orienting the substituent groups to mimic the binding of the natural ligand.

Table 2: Insights into the Binding of cis-1,3-Cyclobutane Diamine Linkers in JAK Family Kinases

Ligand Scaffold	Target Kinase	Potency/Selectivity	Key Inferred Interactions	Reference
cis-1,3-cyclobutane diamine linker	JAK1	Low nanomolar potency, excellent selectivity	The puckered conformation allows for optimal positioning of a sulphonamide NH to form hydrogen bonds with Arg and Asn residues.	[3]

Note: This information is derived from a review article that highlights the importance of the cis-1,3-cyclobutane diamine linker in achieving high potency and selectivity for JAK inhibitors. Specific docking scores were not detailed, but the key interactions driving the favorable binding are described.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in these docking studies is crucial for interpreting the results.

Docking of Combretastatin A4 Analogs to Tubulin

The molecular docking studies of the 1,3-disubstituted cyclobutane analogs of combretastatin A4 were performed to understand their interaction with tubulin at the colchicine binding site.[\[1\]](#)

Protein and Ligand Preparation:

- Protein: The X-ray crystal structure of the tubulin-colchicine complex was used as the receptor model.
- Ligands: The 3D structures of the cis and trans cyclobutane analogs were generated and optimized.

Docking Protocol:

- Software: The specific docking software used was not mentioned in the provided search results.
- Binding Site: The docking was targeted to the known colchicine binding site on tubulin.
- Analysis: The resulting docked poses were analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and the protein residues. The study highlighted that the cyclobutane ring acts as a rigid scaffold to position the phenyl rings in a conformation suitable for binding within the pocket.[\[1\]](#)

Insights into JAK Inhibitor Binding

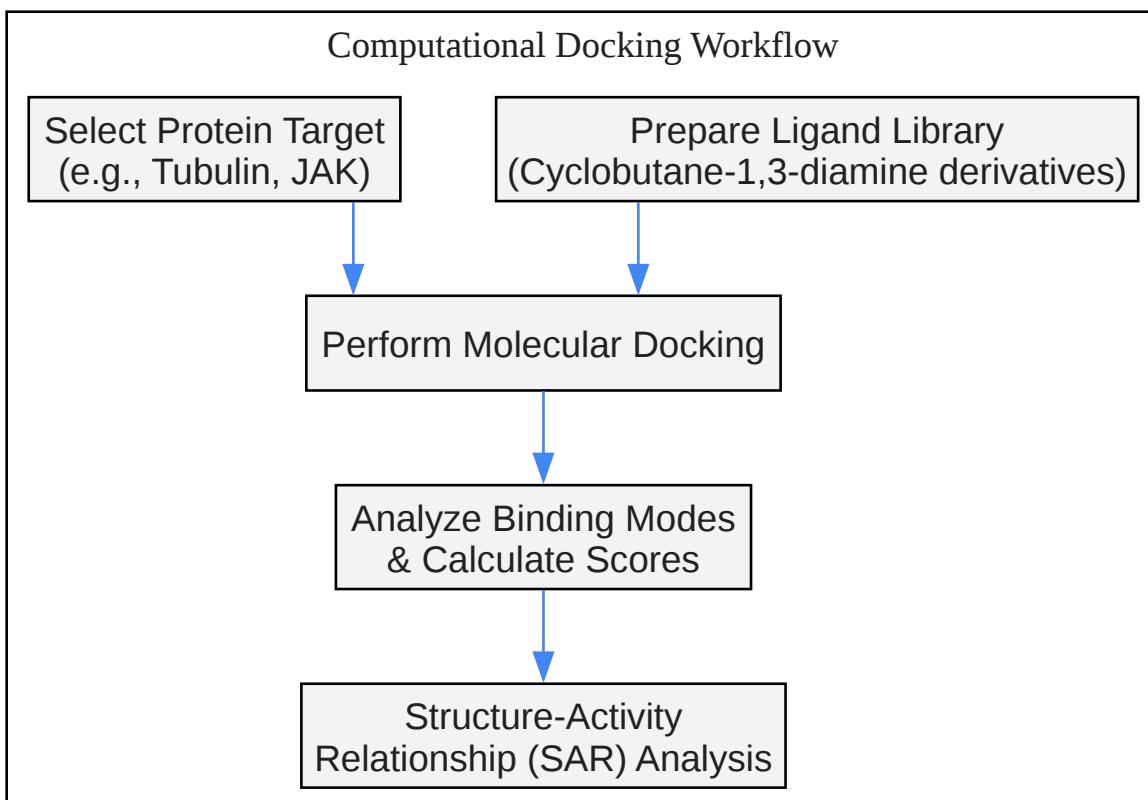
For the JAK inhibitors incorporating a cis-1,3-cyclobutane diamine linker, the understanding of their binding mode comes from a combination of structure-activity relationship (SAR) studies and molecular modeling.[\[3\]](#)

Computational Approach:

- The puckered nature of the cis-1,3-disubstituted cyclobutane ring was identified as a key structural feature.
- Molecular modeling studies indicated that this conformation orients a critical sulphonamide group in a precise manner.
- This orientation facilitates the formation of crucial hydrogen bond interactions with arginine and asparagine residues within the kinase binding site, contributing significantly to the observed high potency and selectivity.[3]

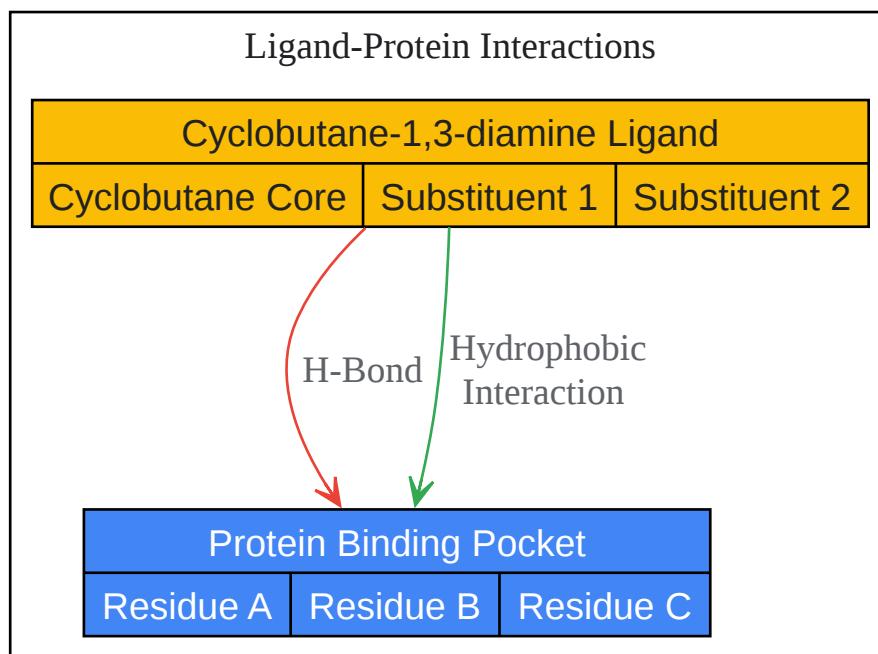
Visualizing the Workflow and Interactions

To better illustrate the processes and concepts described, the following diagrams were generated using the DOT language.



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Caption: A generalized workflow for computational docking studies.



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Caption: Key interactions between a ligand and a protein.

In conclusion, computational docking studies reveal that the **cyclobutane-1,3-diamine** scaffold serves as a versatile and effective core for designing inhibitors that can precisely orient functional groups to engage with specific residues in diverse protein binding pockets. The inherent puckered conformation of the cyclobutane ring is a key determinant in achieving high affinity and selectivity, as demonstrated in the cases of tubulin and JAK inhibitors. Further computational and experimental investigations into a broader range of targets will undoubtedly continue to expand the utility of this valuable structural motif in drug discovery.

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